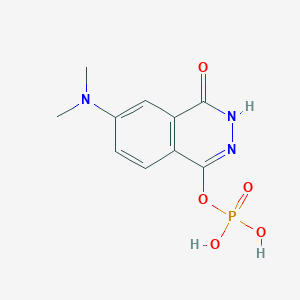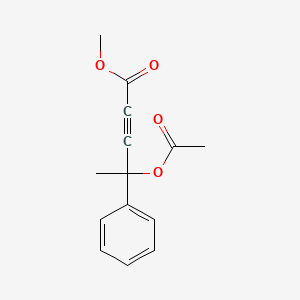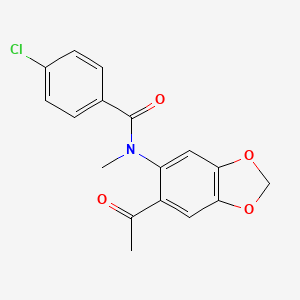
5-Bromo-2-(5-iodothiophen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(5-iodothiophen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 5-position and a thiophene ring substituted with an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-iodothiophen-2-yl)pyridine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-(5-iodothiophen-2-yl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(5-iodothiophen-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
Aplicaciones Científicas De Investigación
5-Bromo-2-(5-iodothiophen-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(5-iodothiophen-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(5-bromothiophen-2-yl)pyridine: Similar structure but with a bromine atom instead of iodine.
5-Bromo-2-(dimethoxymethyl)pyridine: Features a dimethoxymethyl group instead of the thiophene ring
Uniqueness
5-Bromo-2-(5-iodothiophen-2-yl)pyridine is unique due to the presence of both bromine and iodine atoms, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure allows for the exploration of diverse chemical spaces, which is valuable in the development of new materials and bioactive compounds .
Propiedades
Número CAS |
183619-10-5 |
|---|---|
Fórmula molecular |
C9H5BrINS |
Peso molecular |
366.02 g/mol |
Nombre IUPAC |
5-bromo-2-(5-iodothiophen-2-yl)pyridine |
InChI |
InChI=1S/C9H5BrINS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H |
Clave InChI |
FGECGKNRFVNZQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C2=CC=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


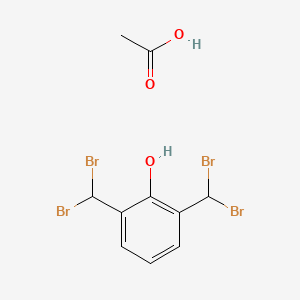
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)

![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)
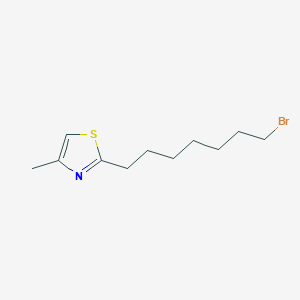
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)

![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)
